

# Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Ethynyl-4,4-dimethylthiochroman

**Cat. No.:** B053520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**, a key intermediate in the preparation of various pharmaceutical compounds.<sup>[1]</sup> The document details a well-established synthetic pathway, including experimental protocols and quantitative data for each step.

## Synthetic Pathway Overview

The synthesis of **6-Ethynyl-4,4-dimethylthiochroman** can be achieved through a multi-step process commencing with the reaction of thiophenol with 1-bromo-3-methyl-2-butene. The resulting sulfide undergoes an intramolecular cyclization to form the core thiochroman structure. Subsequent Friedel-Crafts acylation introduces an acetyl group at the 6-position, which is then converted to the desired ethynyl functionality. An alternative, though less detailed in the literature, involves a Sonogashira coupling of a 6-halogenated or 6-triflated 4,4-dimethylthiochroman with a protected acetylene.

This guide will focus on the more thoroughly documented route proceeding via the 6-acetyl intermediate.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**.

Table 1: Physicochemical Properties of **6-Ethynyl-4,4-dimethylthiochroman**

Property	Value	Reference
CAS Number	118292-06-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>14</sub> S	<a href="#">[2]</a>
Molecular Weight	202.32 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow solid	<a href="#">[2]</a>
Melting Point	69-72 °C	<a href="#">[2]</a>
Boiling Point	299 °C	<a href="#">[2]</a>
Flash Point	128 °C	<a href="#">[2]</a>

Table 2: Reaction Yields and Key Spectroscopic Data

Step	Product	Yield	<sup>1</sup> H NMR Data	Reference
			(CDCl <sub>3</sub> , 250 MHz)	
1	Phenyl-3-methylbut-2-enyl sulfide	Not specified	Not available	[4]
2	4,4-dimethylthiocroman	Not specified	Not available	[4]
3	6-Acetyl-4,4-dimethylthiocroman	Not specified	Not available	[4]
4	3-(4,4-dimethylthiocroman-6-yl)-3-chloro-2-propene-1-al	Not specified	Not available	[4]
5	6-Ethynyl-4,4-dimethylthiocroman	85% (for a related reaction)	δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J=8.6 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.99 (d, J=2.0 Hz, 1H)	[4][5]

## Experimental Protocols

The following protocols are adapted from established synthetic procedures.[4]

### Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

- To a suitable reaction vessel, add thiophenol, a strong base (e.g., sodium hydroxide) in equimolar amounts, and a solvent mixture of ethylene dichloride (EDC) and methanol.
- Heat the mixture to reflux.
- Add 1-bromo-3-methyl-2-butene in an equimolar amount to the refluxing mixture.
- Continue refluxing for approximately 8 to 12 hours.
- After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, will be present in the EDC layer. This solution can be used directly in the next step without further purification.

## Step 2: Synthesis of 4,4-dimethylthiochroman

- To the EDC solution containing phenyl-3-methylbut-2-enyl sulfide from the previous step, add phosphorous pentoxide and orthophosphoric acid.
- Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.
- Upon completion, the resulting 4,4-dimethylthiochroman is contained within the EDC layer and can be carried forward without purification.

## Step 3: Synthesis of 6-Acetyl-4,4-dimethylthiochroman

- To the EDC solution of 4,4-dimethylthiochroman, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
- Stir the reaction mixture for 30 minutes to 3 hours at a temperature between -10 °C and 10 °C.
- Quench the reaction. The product, 6-acetyl-4,4-dimethylthiochroman, will be in the EDC layer and can be used in the subsequent step without further purification.

## Step 4: Synthesis of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al

- In a separate vessel, cool dimethylformamide (DMF) to between -5 °C and 0 °C.

- Slowly add phosphorus oxychloride to the cooled DMF.
- To this Vilsmeier reagent, add the 6-acetyl-4,4-dimethylthiochroman from the previous step.
- Allow the reaction to proceed for 8 to 10 hours at a temperature between 10 °C and 15 °C.
- Quench the reaction by adding the mixture to cold water containing sodium acetate.

## Step 5: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman

- Prepare a solution of sodium hydroxide in water and heat it to 80-90 °C.
- To the hot sodium hydroxide solution, add a solution of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al in 1,4-dioxane dropwise with vigorous stirring.
- Maintain the reaction temperature at 80-90 °C for approximately 2 hours.
- After cooling, the crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography to yield **6-Ethynyl-4,4-dimethylthiochroman**.

## Synthetic Pathway Diagram



[Click to download full resolution via product page](#)

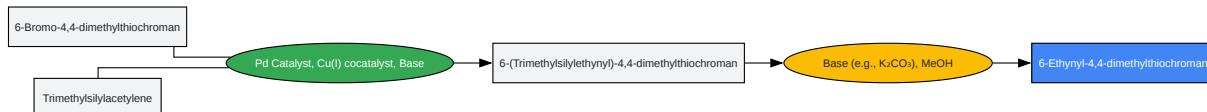
Caption: Synthetic pathway for **6-Ethynyl-4,4-dimethylthiochroman**.

# Alternative Synthetic Approach: Sonogashira Coupling

An alternative and potentially more convergent route to **6-Ethynyl-4,4-dimethylthiochroman** involves the Sonogashira coupling of a suitable precursor with a protected alkyne.

Commercially available 6-Bromo-4,4-dimethylthiochroman serves as an ideal starting material for this approach.

The general workflow for this alternative synthesis is depicted below.



[Click to download full resolution via product page](#)

Caption: Sonogashira coupling route to **6-Ethynyl-4,4-dimethylthiochroman**.

This guide provides a foundational understanding of the synthesis of **6-Ethynyl-4,4-dimethylthiochroman**. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Ethynyl-4,4-Dimethyl-Thiochroman - CAS - 118292-06-1 | Axios Research [axios-research.com]
- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]
- 4. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman - Google Patents [patents.google.com]
- 5. 6-Ethynyl-4,4-dimethylthiochroman | 118292-06-1 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053520#synthesis-of-6-ethynyl-4-4-dimethylthiochroman]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)